

# Application Notes and Protocols: Dordaviprone (ONC201) Dosing and Administration in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing and administration protocols for dordaviprone (formerly known as ONC201), a first-in-class imipridone, as investigated in various clinical trials for H3 K27M-mutant diffuse midline glioma (DMG).

# **Dosing Regimens**

Dordaviprone has been evaluated in both adult and pediatric populations with varying dosing strategies. The following tables summarize the quantitative data from key clinical trials.

# Table 1: Dordaviprone Dosing in Adult Patients[1][2][3] [4]



| Clinical Trial          | Phase    | Patient<br>Population                               | Dosing<br>Regimen                                               | Cycle Length  |
|-------------------------|----------|-----------------------------------------------------|-----------------------------------------------------------------|---------------|
| ONC013 (Arm B)          | 2        | Recurrent H3<br>K27M-mutant<br>glioma               | 625 mg once<br>weekly                                           | Not Specified |
| Integrated<br>Analysis  | Multiple | Recurrent H3<br>K27M-mutant<br>DMG                  | 625 mg once<br>weekly or once<br>every 3 weeks                  | 3-4 weeks     |
| ACTION<br>(NCT05580562) | 3        | Newly diagnosed<br>H3 K27M-mutant<br>diffuse glioma | 625 mg once<br>weekly or twice<br>weekly on<br>consecutive days | 28 days       |

**Table 2: Dordaviprone Dosing in Pediatric Patients[1][2]** 

[4][5][6]

| Clinical Trial          | Phase | Patient<br>Population                                                        | Dosing<br>Regimen                                                                         | Cycle Length  |
|-------------------------|-------|------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------|---------------|
| ONC014 (Arm F)          | 1     | Recurrent H3<br>K27M-mutant<br>diffuse glioma                                | Weight-based,<br>scaled from adult<br>dose of 625 mg                                      | Not Specified |
| NCT03416530             | 1     | Newly diagnosed<br>DIPG and/or<br>recurrent/refracto<br>ry H3 K27M<br>glioma | Twice-weekly on consecutive days at 3 dose levels (DLs -1, 1, and 2) based on body weight | 21 days       |
| ACTION<br>(NCT05580562) | 3     | Newly diagnosed<br>H3 K27M-mutant<br>diffuse glioma                          | Dose scaled by<br>body weight for<br>patients ≤52.5 kg                                    | 28 days       |

# **Experimental Protocols**



The following protocols are synthesized from methodologies reported in dordaviprone clinical trials.

### **Patient Eligibility and Screening Protocol**

- Inclusion Criteria:
  - Histologically confirmed diagnosis of H3 K27M-mutant diffuse glioma.[1]
  - For recurrent trials, measurable enhancing disease recurrence according to RANO-HGG criteria.
  - For newly diagnosed trials, completion of standard frontline radiotherapy.[1]
  - Karnofsky Performance Status (KPS) or Lansky Performance Score (LPS) of ≥70.[1]
  - Adequate organ and bone marrow function.
- Exclusion Criteria:
  - Primary malignant lesion located in the pons or spinal cord (in some trials).[3]
  - Diffuse intrinsic pontine glioma (DIPG) and spinal tumors were excluded in certain cohorts.
     [2]
  - Leptomeningeal disease or cerebrospinal fluid dissemination. [2][4]
  - Radiotherapy completed less than 90 days prior to the first dose of dordaviprone, unless there is unequivocal progression.[3]
- Screening Assessments:
  - Baseline Magnetic Resonance Imaging (MRI) of the brain.
  - Complete medical history and physical examination.
  - Assessment of performance status (KPS or LPS).
  - Baseline laboratory tests (hematology, chemistry, and coagulation).



Confirmation of H3 K27M mutation status from tumor tissue.

## **Drug Administration Protocol**

- Drug Formulation: Dordaviprone is administered orally as 125 mg capsules.[5]
- Administration Schedule:
  - Once-Weekly Dosing: Patients self-administer the prescribed dose of dordaviprone on the same day each week.
  - Twice-Weekly Dosing: In trials evaluating this schedule, patients take the prescribed dose on two consecutive days each week.[6]
- Dose Administration:
  - Capsules should be swallowed whole with water.
  - For patients unable to swallow capsules, the contents may be dissolved in an approved diluent such as Gatorade or Powerade.[4][6]
- Dose Modifications:
  - Dose reductions may be implemented for treatment-related adverse events (TRAEs), such as a Grade 3 or 4 event that does not resolve with medical management.[2][4]
  - Treatment may be discontinued due to disease progression, unacceptable toxicity, or patient withdrawal.[4]

# **Monitoring and Follow-up Protocol**

- Safety Monitoring:
  - Regular monitoring of vital signs, physical examinations, and laboratory parameters.
  - Adverse events are graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).
- Efficacy Assessment:



- Tumor response is assessed using MRI scans at regular intervals (e.g., every 8 weeks).
- Response is evaluated based on the Response Assessment in Neuro-Oncology (RANO)
   criteria for high-grade gliomas (RANO-HGG).[2]
- Pharmacokinetic Analysis:
  - In specific trials, blood samples are collected at predetermined time points to evaluate the pharmacokinetic profile of dordaviprone.[7][8]

# Visualized Pathways and Workflows Dordaviprone Signaling Pathway





Click to download full resolution via product page

Caption: Dordaviprone's dual mechanism of action.

# **Clinical Trial Workflow for Dordaviprone Administration**





Click to download full resolution via product page

Caption: Patient journey in a dordaviprone clinical trial.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ACTION: a randomized phase 3 study of ONC201 (dordaviprone) in patients with newly diagnosed H3 K27M-mutant diffuse glioma PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Improving Patients' Lives | Jazz Pharmaceuticals [jazzpharma.com]
- 5. ascopubs.org [ascopubs.org]
- 6. ACTION: a randomized phase 3 study of ONC201 (dordaviprone) in patients with newly diagnosed H3 K27M-mutant diffuse glioma PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarlycommons.baptisthealth.net [scholarlycommons.baptisthealth.net]



- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Dordaviprone (ONC201) Dosing and Administration in Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10855017#dosing-and-administration-of-dordaviprone-in-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com